

# Application Note: Analysis of Coproporphyrin I in Human Urine

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| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Coproporphyrin I |           |
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### **Abstract**

Coproporphyrin I (CP-I) is a crucial endogenous biomarker for evaluating the activity of hepatic organic anion-transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3. The inhibition of these transporters by investigational drugs can lead to significant drug-drug interactions (DDIs). Therefore, the accurate quantification of CP-I in urine is a critical aspect of clinical and preclinical drug development. This application note provides a detailed protocol for the preparation of human urine samples for the analysis of Coproporphyrin I using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method, employing a liquid-liquid extraction (LLE) technique, is robust, reproducible, and suitable for high-throughput analysis in a research setting.

### Introduction

Porphyrins are a class of naturally occurring compounds essential for heme biosynthesis. Altered excretion patterns of porphyrins, such as **Coproporphyrin I**, can indicate metabolic disorders or DDIs.[1][2] Specifically, urinary CP-I has gained attention as a non-invasive biomarker to assess the potential of new drug candidates to inhibit OATP1B transporters.[1] Accurate and precise measurement of CP-I requires meticulous sample preparation to remove interfering substances from the complex urine matrix. This document outlines a validated sample preparation workflow, from collection to extraction, ensuring high-quality data for clinical and research applications.



# **Experimental Protocols Urine Sample Collection and Handling**

Proper sample collection and handling are paramount to ensure the stability and integrity of porphyrins, which are known to be light-sensitive.[3][4]

#### Materials:

- Light-resistant (amber or foil-wrapped) urine collection containers[5]
- Sodium carbonate (optional preservative for 24-hour collections)[5][6]

#### Protocol:

- Collection: Either a 24-hour or a random spot urine sample can be collected.[7][8] For 24-hour collections, it is recommended to add 5 grams of sodium carbonate to the collection container prior to starting the collection to maintain an alkaline pH.[5][6]
- Light Protection: Throughout the collection and subsequent handling, samples must be protected from light to prevent photodegradation of porphyrins.[3][4][9]
- Storage: Immediately after collection, samples should be refrigerated at 4°C. For long-term storage, samples should be frozen at -20°C or -80°C.[1][10] Studies have shown that urinary porphyrins are stable for up to 4 days at 4°C and for at least 12 months at -20°C when protected from light.[7][10] Avoid repeated freeze-thaw cycles, as degradation of over 60-80% has been observed after five cycles without light protection.[11]

## Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the quantification of CP-I in human urine.

#### Materials:

- Urine samples
- Internal Standard (IS) solution (e.g., **Coproporphyrin I-15**N4)



- Ethyl acetate
- 13.25 M Formic acid[1]
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge capable of 14,000 rpm and 4°C
- Nitrogen evaporator

#### Protocol:

- Aliquoting: Allow urine samples to thaw completely at room temperature, protected from light.
  Vortex the samples to ensure homogeneity. Aliquot 200 μL of each urine sample into a clean microcentrifuge tube.
- Internal Standard Spiking: Add 10  $\mu$ L of the internal standard working solution to each urine sample. Vortex for 1 minute at room temperature.
- Extraction: Add 1 mL of ethyl acetate to each tube. Vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
- Freezing and Separation: Place the centrifuged samples in a freezer at -80°C for 1 hour. This will freeze the aqueous (lower) layer, allowing for easy decanting of the ethyl acetate (upper) layer.
- Evaporation: Carefully transfer the ethyl acetate supernatant to a new set of tubes. Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase for LC-MS/MS analysis.



## **Quantitative Data Summary**

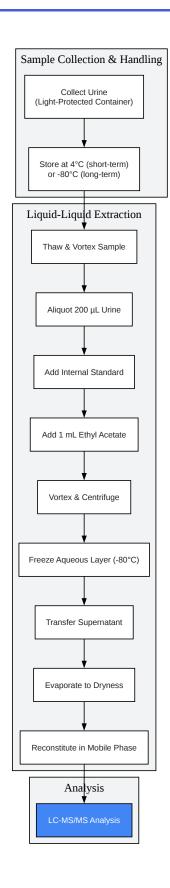
The following table summarizes the performance characteristics of a validated LC-MS/MS method for **Coproporphyrin I** analysis in urine following a liquid-liquid extraction sample preparation.

| Parameter                            | Result                | Reference |
|--------------------------------------|-----------------------|-----------|
| Linearity Range                      | 1–100 ng/mL           | [1]       |
| Correlation Coefficient (R²)         | > 0.996               | [1]       |
| Lower Limit of Quantification (LLOQ) | 7 nmol/l (~4.6 ng/mL) | [10]      |
| Recovery                             | 52% - 69.74%          | [1]       |
| Inter-day Precision (CV)             | < 5%                  | [10]      |
| Intra-day Precision (CV)             | < 5%                  | [10]      |
| Accuracy                             | 95% - 99%             | [10]      |
| Sample Stability (4°C)               | 3 days                | [10]      |
| Sample Stability (-20°C)             | 12 months             | [10]      |

# **Visualized Workflow and Pathways**

The following diagrams illustrate the experimental workflow for the sample preparation of **Coproporphyrin I** from urine.





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